molecular formula C9H12ClN5OS B14929372 2-[(4-chloro-1-methyl-1H-pyrazol-5-yl)carbonyl]-N-(prop-2-en-1-yl)hydrazinecarbothioamide

2-[(4-chloro-1-methyl-1H-pyrazol-5-yl)carbonyl]-N-(prop-2-en-1-yl)hydrazinecarbothioamide

Cat. No.: B14929372
M. Wt: 273.74 g/mol
InChI Key: YTIDNOXIMHNNAY-UHFFFAOYSA-N
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Description

N-ALLYL-2-[(4-CHLORO-1-METHYL-1H-PYRAZOL-5-YL)CARBONYL]-1-HYDRAZINECARBOTHIOAMIDE is a complex organic compound that belongs to the class of hydrazinecarbothioamides This compound is characterized by the presence of an allyl group, a chlorinated pyrazole ring, and a hydrazinecarbothioamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-ALLYL-2-[(4-CHLORO-1-METHYL-1H-PYRAZOL-5-YL)CARBONYL]-1-HYDRAZINECARBOTHIOAMIDE typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Pyrazole Ring: The pyrazole ring is synthesized by reacting 4-chloro-1-methyl-1H-pyrazole with appropriate reagents under controlled conditions.

    Introduction of the Allyl Group: The allyl group is introduced through an alkylation reaction, where an allyl halide reacts with the pyrazole derivative.

    Formation of the Hydrazinecarbothioamide Moiety: The final step involves the reaction of the allylated pyrazole with hydrazinecarbothioamide under specific conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of advanced catalysts, optimized reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-ALLYL-2-[(4-CHLORO-1-METHYL-1H-PYRAZOL-5-YL)CARBONYL]-1-HYDRAZINECARBOTHIOAMIDE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The chlorinated pyrazole ring can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

    Substitution: Amines, thiols, and other nucleophiles.

Major Products Formed

    Oxidation: Oxidized derivatives of the compound.

    Reduction: Reduced derivatives with altered functional groups.

    Substitution: Substituted pyrazole derivatives with various functional groups.

Scientific Research Applications

N-ALLYL-2-[(4-CHLORO-1-METHYL-1H-PYRAZOL-5-YL)CARBONYL]-1-HYDRAZINECARBOTHIOAMIDE has a wide range of scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-ALLYL-2-[(4-CHLORO-1-METHYL-1H-PYRAZOL-5-YL)CARBONYL]-1-HYDRAZINECARBOTHIOAMIDE involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    N-ALLYL-2-[(4-CHLORO-1-METHYL-1H-PYRAZOL-5-YL)CARBONYL]-1-HYDRAZINECARBOTHIOAMIDE: shares structural similarities with other hydrazinecarbothioamide derivatives and chlorinated pyrazole compounds.

Uniqueness

  • The unique combination of an allyl group, a chlorinated pyrazole ring, and a hydrazinecarbothioamide moiety distinguishes this compound from other similar compounds. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for various scientific research applications.

Properties

Molecular Formula

C9H12ClN5OS

Molecular Weight

273.74 g/mol

IUPAC Name

1-[(4-chloro-2-methylpyrazole-3-carbonyl)amino]-3-prop-2-enylthiourea

InChI

InChI=1S/C9H12ClN5OS/c1-3-4-11-9(17)14-13-8(16)7-6(10)5-12-15(7)2/h3,5H,1,4H2,2H3,(H,13,16)(H2,11,14,17)

InChI Key

YTIDNOXIMHNNAY-UHFFFAOYSA-N

Canonical SMILES

CN1C(=C(C=N1)Cl)C(=O)NNC(=S)NCC=C

Origin of Product

United States

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